Cas no 2007511-78-4 (4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole)

4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole
- 2007511-78-4
- 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole
- EN300-1075057
-
- インチ: 1S/C10H13N5/c1-15-4-8(14-6-15)10-9-7(2-3-11-10)12-5-13-9/h4-6,10-11H,2-3H2,1H3,(H,12,13)
- InChIKey: VXBQTWJQJYKHDT-UHFFFAOYSA-N
- SMILES: N1CCC2=C(C1C1=CN(C)C=N1)N=CN2
計算された属性
- 精确分子量: 203.11709544g/mol
- 同位素质量: 203.11709544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 58.5Ų
4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075057-0.25g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 0.25g |
$1104.0 | 2023-10-28 | |
Enamine | EN300-1075057-5.0g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 5g |
$4184.0 | 2023-05-24 | ||
Enamine | EN300-1075057-10.0g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 10g |
$6205.0 | 2023-05-24 | ||
Enamine | EN300-1075057-0.1g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 0.1g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1075057-10g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 10g |
$5159.0 | 2023-10-28 | |
Enamine | EN300-1075057-2.5g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 2.5g |
$2351.0 | 2023-10-28 | |
Enamine | EN300-1075057-5g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 5g |
$3479.0 | 2023-10-28 | |
Enamine | EN300-1075057-0.5g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 0.5g |
$1152.0 | 2023-10-28 | |
Enamine | EN300-1075057-1.0g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 1g |
$1442.0 | 2023-05-24 | ||
Enamine | EN300-1075057-0.05g |
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole |
2007511-78-4 | 95% | 0.05g |
$1008.0 | 2023-10-28 |
4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Back matter
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
9. Book reviews
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazoleに関する追加情報
Introduction to 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole (CAS No. 2007511-78-4)
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole (CAS No. 2007511-78-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for various pharmacological studies and clinical trials.
The core structure of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole consists of a fused imidazole and pyridine ring system. This scaffold is particularly interesting due to its ability to interact with multiple biological targets, including enzymes, receptors, and ion channels. Recent research has highlighted the potential of imidazopyridines in treating neurological disorders, inflammatory conditions, and cancer.
In the context of neurological disorders, studies have shown that imidazopyridines can modulate the activity of neurotransmitter receptors such as GABA and glutamate receptors. These interactions can have significant implications for conditions like epilepsy and anxiety disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain imidazopyridine derivatives exhibit potent anticonvulsant properties by enhancing GABAergic neurotransmission.
Beyond neurological applications, 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has indicated that imidazopyridines can inhibit key inflammatory mediators such as cytokines and chemokines. A recent study in the Journal of Inflammation Research reported that a specific imidazopyridine derivative effectively reduced inflammation in an animal model of IBD.
In the realm of oncology, the anti-cancer properties of imidazopyridines have been extensively investigated. These compounds can target multiple signaling pathways involved in cancer progression, including cell proliferation, apoptosis resistance, and angiogenesis. A notable example is the ability of certain imidazopyridine derivatives to inhibit the activity of kinases such as PI3K and mTOR. A study published in the Cancer Research journal demonstrated that an imidazopyridine-based inhibitor significantly reduced tumor growth in a xenograft model of breast cancer.
The synthesis of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole involves a series of well-defined chemical reactions. The key steps include the formation of the imidazole ring through a condensation reaction followed by functional group modifications to introduce the desired substituents. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to optimize the yield and purity of the final product.
The pharmacokinetic properties of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole have also been studied to ensure its suitability for therapeutic use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further development as a drug candidate.
Toxicity studies have been conducted to evaluate the safety profile of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole. Results from these studies suggest that it has low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-imidazole (CAS No. 2007511-78-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and drug discovery.
2007511-78-4 (4-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-1-methyl-1H-imidazole) Related Products
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)




